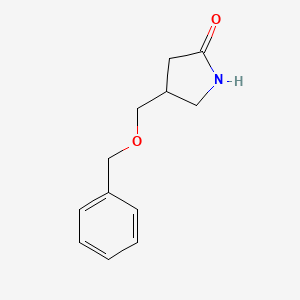

4-((Benzyloxy)methyl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC13887232

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO2 |

|---|---|

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 4-(phenylmethoxymethyl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C12H15NO2/c14-12-6-11(7-13-12)9-15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) |

| Standard InChI Key | HRJIWBFXHFHTLE-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CNC1=O)COCC2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

The structural framework of 4-((Benzyloxy)methyl)pyrrolidin-2-one consists of a five-membered pyrrolidin-2-one ring (a γ-lactam) substituted at the 4-position with a benzyloxy methyl group. The benzyloxy moiety introduces aromaticity and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| IUPAC Name | 4-(Phenylmethoxymethyl)pyrrolidin-2-one |

| Molecular Formula | |

| Molecular Weight | 205.25 g/mol |

| Canonical SMILES | C1C(CNC1=O)COCC2=CC=CC=C2 |

| InChI Key | HRJIWBFXHFHTLE-UHFFFAOYSA-N |

The lactam ring’s carbonyl group at position 2 and the ether linkage in the benzyloxy substituent are critical for hydrogen bonding and hydrophobic interactions, respectively .

Analytical Characterization

Advanced spectroscopic techniques are essential for confirming the structure and purity of 4-((Benzyloxy)methyl)pyrrolidin-2-one:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Expected signals include a singlet for the lactam carbonyl proton (~2.5 ppm), multiplet peaks for the benzyl aromatic protons (7.2–7.4 ppm), and resonances for the methylene groups adjacent to oxygen (~3.5–4.0 ppm) .

-

¹³C NMR: The lactam carbonyl carbon should appear near 175 ppm, with aromatic carbons between 125–140 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 205.1572 [M+H]⁺, consistent with the molecular formula .

Research Gaps and Future Directions

Despite its synthetic accessibility, 4-((Benzyloxy)methyl)pyrrolidin-2-one remains underexplored. Priority areas for investigation include:

Biological Screening

-

Kinase Profiling: Evaluate inhibitory activity against VEGFR-2, EGFR, and PDGFRβ using enzymatic assays .

-

Neurotransmitter Transporter Assays: Assess affinity for dopamine (DAT) and serotonin (SERT) transporters via radioligand binding studies.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the benzyloxy methyl group (e.g., halogenation, methoxy substitution) could optimize potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume